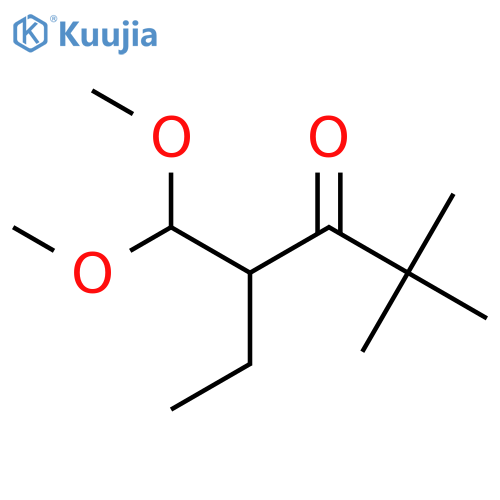Cas no 2007378-77-8 (4-(dimethoxymethyl)-2,2-dimethylhexan-3-one)

2007378-77-8 structure
商品名:4-(dimethoxymethyl)-2,2-dimethylhexan-3-one
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one 化学的及び物理的性質
名前と識別子
-
- 4-(dimethoxymethyl)-2,2-dimethylhexan-3-one
- 2007378-77-8
- SCHEMBL5058921
- EN300-1127396
-
- インチ: 1S/C11H22O3/c1-7-8(10(13-5)14-6)9(12)11(2,3)4/h8,10H,7H2,1-6H3
- InChIKey: LCHCWZJQLZUQHT-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CC)C(C(C)(C)C)=O)OC
計算された属性
- せいみつぶんしりょう: 202.15689456g/mol
- どういたいしつりょう: 202.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 35.5Ų
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1127396-2.5g |
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one |
2007378-77-8 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1127396-0.5g |
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one |
2007378-77-8 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1127396-0.05g |
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one |
2007378-77-8 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1127396-0.25g |
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one |
2007378-77-8 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1127396-5.0g |
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one |
2007378-77-8 | 5g |
$3313.0 | 2023-05-23 | ||
| Enamine | EN300-1127396-10.0g |
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one |
2007378-77-8 | 10g |
$4914.0 | 2023-05-23 | ||
| Enamine | EN300-1127396-0.1g |
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one |
2007378-77-8 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1127396-5g |
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one |
2007378-77-8 | 95% | 5g |
$2650.0 | 2023-10-26 | |
| Enamine | EN300-1127396-1.0g |
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one |
2007378-77-8 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1127396-10g |
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one |
2007378-77-8 | 95% | 10g |
$3929.0 | 2023-10-26 |
4-(dimethoxymethyl)-2,2-dimethylhexan-3-one 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
2007378-77-8 (4-(dimethoxymethyl)-2,2-dimethylhexan-3-one) 関連製品
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2279938-29-1(Alkyne-SS-COOH)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
